molecular formula C22H16ClN3O2 B11652065 Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate

Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11652065
M. Wt: 389.8 g/mol
InChI Key: ZGPXTVFSQDWJRP-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazoline core substituted with a 2-chlorophenyl group and a benzoate ester, making it a molecule of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group:

    Esterification: The final step involves the esterification of the resulting compound with methyl benzoate in the presence of a catalyst like sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline and benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential in various assays due to its quinazoline core, which is known for its biological activity. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

In medicine, derivatives of quinazoline, including this compound, are explored for their therapeutic potential. They have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern in this compound may enhance its activity and selectivity towards certain biological targets.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of more complex industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s biological effects. The 2-chlorophenyl group and benzoate ester may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent.

    Gefitinib: Another quinazoline-based anticancer drug.

    Prazosin: A quinazoline derivative used to treat hypertension.

Uniqueness

Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its combination of a quinazoline core with a 2-chlorophenyl group and a benzoate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

methyl 3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C22H16ClN3O2/c1-28-22(27)14-7-6-8-15(13-14)24-21-17-10-3-5-12-19(17)25-20(26-21)16-9-2-4-11-18(16)23/h2-13H,1H3,(H,24,25,26)

InChI Key

ZGPXTVFSQDWJRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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